molecular formula C10H13ClN2O B001172 Serotonin hydrochloride CAS No. 153-98-0

Serotonin hydrochloride

Cat. No.: B001172
CAS No.: 153-98-0
M. Wt: 212.67 g/mol
InChI Key: MDIGAZPGKJFIAH-UHFFFAOYSA-N
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Description

2’-Hydroxychalcone is a naturally occurring compound belonging to the chalcone family, which is a subgroup of flavonoids. Chalcones are α, β-unsaturated ketones composed of two aromatic rings (A and B) with various substituents. 2’-Hydroxychalcone is known for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Serotonin Hydrochloride functions as an endogenous serotonin receptor agonist in various biochemical processes . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase, an enzyme that metabolizes serotonin .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a crucial role in both the central and peripheral nervous systems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to serotonin receptors, leading to a cascade of events that result in its physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the compound has a high degree of stability, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is a key player in the tryptophan metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It is found in various compartments or organelles within the cell, and its localization can be directed by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes under basic conditions . The reaction typically uses bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol or methanol as solvents. The reaction is carried out at room temperature or slightly elevated temperatures to yield 2’-hydroxychalcone in good yields.

Industrial Production Methods: Industrial production of 2’-hydroxychalcone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Flavones and Flavanones: Formed through oxidative cyclization.

    Dihydrochalcones: Formed through reduction.

    Substituted Chalcones: Formed through electrophilic substitution reactions.

Comparison with Similar Compounds

2’-Hydroxychalcone is compared with other similar compounds such as:

    Chalcone: The parent compound with similar biological activities but lacks the hydroxyl group at the 2’ position.

    Flavanone: A reduced form of chalcone with a saturated carbonyl group.

    Flavone: An oxidized form of chalcone with a double bond between the carbonyl carbon and the adjacent carbon.

Uniqueness: 2’-Hydroxychalcone’s unique structural feature, the hydroxyl group at the 2’ position, enhances its biological activities, making it a more potent antioxidant and anti-inflammatory agent compared to its analogs .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIGAZPGKJFIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165186
Record name 5-Hydroxytryptamine hydrochloride
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] Hygroscopic powder; [Alfa Aesar MSDS]
Record name Serotonin hydrochloride
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Solubility

>31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463237
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

153-98-0, 21591-86-6
Record name Serotonin hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=153-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-5-ol, 3-(2-aminoethyl)-, hydrochloride (1:?)
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URL https://commonchemistry.cas.org/detail?cas_rn=21591-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Serotonin hydrochloride
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Record name 3-(2-Aminoethyl)indol-5-ol hydrochloride
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Record name 5-Hydroxytryptamine hydrochloride
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Record name Serotonin hydrochloride
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Record name SEROTONIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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